

Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)propiolate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-(4-chlorophenyl)propiolate**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Ethyl 3-(4-chlorophenyl)propiolate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to -C≡C-)
~7.35	Doublet	2H	Ar-H (ortho to -Cl)
4.29	Quartet	2H	-OCH ₂ CH ₃
1.35	Triplet	3H	-OCH ₂ CH ₃

Note: The ^1H NMR data is predicted based on known chemical shifts and coupling constants for similar structural motifs, including ethyl phenylpropiolate.

^{13}C NMR

Chemical Shift (δ) ppm	Assignment
153.2	C=O
136.2	Ar-C (para to -Cl)
133.4	Ar-C (ortho to $-\text{C}\equiv\text{C}-$)
129.2	Ar-C (ortho to -Cl)
118.4	Ar-C (ipso, attached to $-\text{C}\equiv\text{C}-$)
85.8	$-\text{C}\equiv\text{C}-$
81.1	$-\text{C}\equiv\text{C}-$
62.3	$-\text{OCH}_2\text{CH}_3$
14.1	$-\text{OCH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2230	Strong	$\text{C}\equiv\text{C}$ stretch
~1710	Strong	C=O stretch (ester)
~1590, 1490	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1090	Strong	C-Cl stretch
~830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
208/210	Moderate	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
180/182	Moderate	[M - C ₂ H ₄] ⁺
163	High	[M - OCH ₂ CH ₃] ⁺
138	High	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 3-(4-chlorophenyl)propiolate** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).^[1] The solution is then filtered into a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

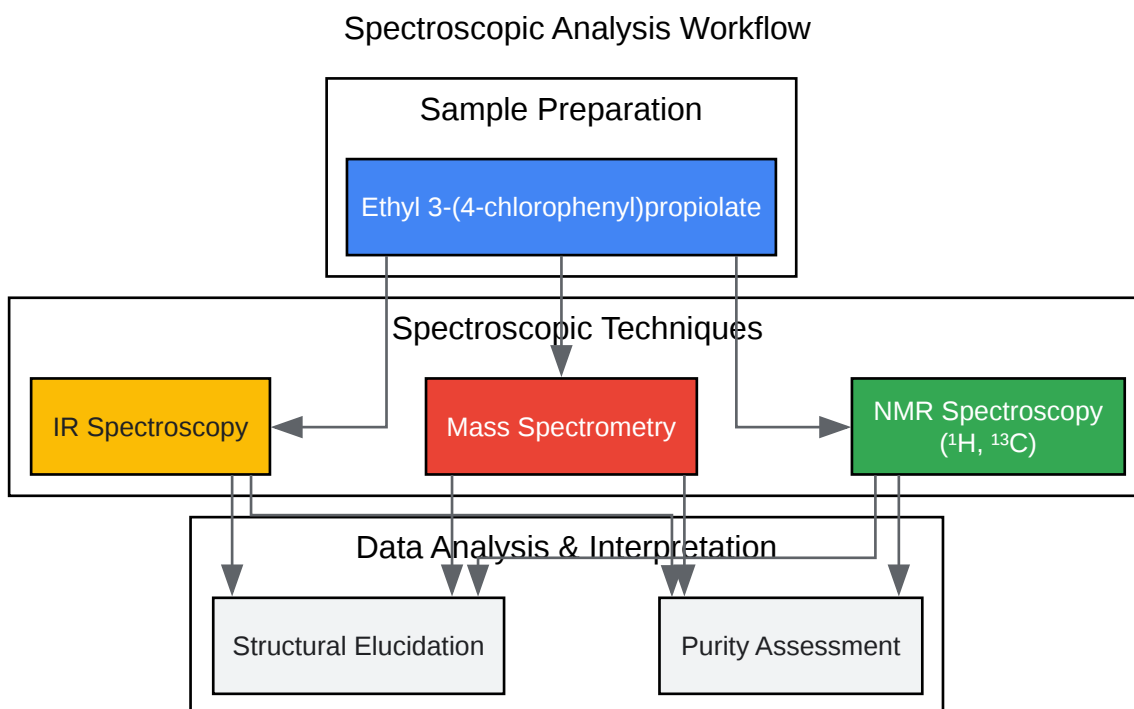
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[2]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-(4-chlorophenyl)propiolate**.



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Caption: General workflow for spectroscopic analysis.

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References

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